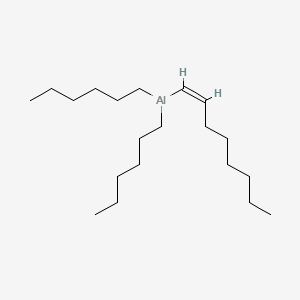

(Z)-Dihexyloct-1-enylaluminium

Beschreibung

(Z)-Dihexyloct-1-enylaluminium is an organoaluminium compound characterized by a stereospecific (Z)-configured olefinic bond at the 1-position of an octenyl chain, substituted with two hexyl groups. Such compounds are typically used in catalysis, particularly in Ziegler-Natta polymerization or as precursors for asymmetric synthesis. Their reactivity arises from the polarized Al-C bond and the steric/electronic effects of the substituents.

Eigenschaften

CAS-Nummer |

56095-74-0 |

|---|---|

Molekularformel |

C20H41Al |

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

dihexyl-[(Z)-oct-1-enyl]alumane |

InChI |

InChI=1S/C8H15.2C6H13.Al/c1-3-5-7-8-6-4-2;2*1-3-5-6-4-2;/h1,3H,4-8H2,2H3;2*1,3-6H2,2H3; |

InChI-Schlüssel |

KQDXBDSBTFZXIN-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCC/C=C\[Al](CCCCCC)CCCCCC |

Kanonische SMILES |

CCCCCCC=C[Al](CCCCCC)CCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Dihexyloct-1-enylaluminium typically involves the reaction of aluminium trichloride with a Grignard reagent derived from (Z)-dihexyloct-1-enyl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

AlCl3+3(Z)-Dihexyloct-1-enylMgBr→(Z)-Dihexyloct-1-enylAl+3MgBrCl

Industrial Production Methods

Industrial production of (Z)-Dihexyloct-1-enylaluminium may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality organoaluminium compounds.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Dihexyloct-1-enylaluminium can undergo various types of chemical reactions, including:

Oxidation: Reacts with oxygen or other oxidizing agents to form aluminium oxides.

Reduction: Can act as a reducing agent in organic synthesis.

Substitution: Participates in nucleophilic substitution reactions, where the (Z)-dihexyloct-1-enyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.

Reduction: Hydrogen gas, lithium aluminium hydride.

Substitution: Halogenated compounds, nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Aluminium oxides and corresponding organic by-products.

Reduction: Reduced organic compounds and aluminium hydrides.

Substitution: Substituted organoaluminium compounds and halide by-products.

Wissenschaftliche Forschungsanwendungen

Chemistry

(Z)-Dihexyloct-1-enylaluminium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the preparation of complex organometallic compounds.

Biology and Medicine

Research into the biological and medicinal applications of (Z)-Dihexyloct-1-enylaluminium is limited

Industry

In the industrial sector, (Z)-Dihexyloct-1-enylaluminium may be used in polymerization processes, particularly in the production of polyolefins. Its reactivity makes it a valuable catalyst in various chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of (Z)-Dihexyloct-1-enylaluminium involves the interaction of the aluminium atom with various molecular targets. The aluminium center can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitution and reduction. The (Z)-dihexyloct-1-enyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organoaluminium Compounds

Below is a comparative analysis with structurally or functionally related compounds:

Triethylaluminium (AlEt₃)

| Property | (Z)-Dihexyloct-1-enylaluminium | Triethylaluminium |

|---|---|---|

| Formula | C₁₄H₂₇Al | C₆H₁₅Al |

| Structure | Bulky, stereospecific olefin | Smaller, symmetrical alkyl |

| Reactivity | Moderate due to steric hindrance | Highly pyrophoric, rapid hydrolysis |

| Catalytic Use | Selective polymerization | Chain-transfer agent |

| Thermal Stability | Higher (stable >100°C) | Lower (decomposes at ~80°C) |

Trimethylaluminium (AlMe₃)

| Property | (Z)-Dihexyloct-1-enylaluminium | Trimethylaluminium |

|---|---|---|

| Electrophilicity | Lower (due to bulky groups) | Extremely high |

| Solubility | Soluble in nonpolar solvents | Reacts violently with polar solvents |

| Handling | Requires inert atmosphere | Highly hazardous (flammable) |

Diisobutylaluminium Hydride (DIBAL-H)

| Property | (Z)-Dihexyloct-1-enylaluminium | DIBAL-H |

|---|---|---|

| Function | Alkylation, polymerization | Selective reduction of esters |

| Steric Effects | High (Z-configuration) | Moderate (branched alkyl) |

| Byproduct Formation | Minimal | Risk of over-reduction |

Research Findings and Challenges

- Stereochemical Influence: The (Z)-configuration in (Z)-Dihexyloct-1-enylaluminium enhances regioselectivity in copolymerization compared to non-stereospecific analogues .

- Thermal Stability : Bulkier substituents improve thermal resilience, making it preferable for high-temperature catalytic processes over AlEt₃ .

- Limitations: High molecular weight and steric bulk may reduce catalytic turnover rates in some reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.